molecular formula C17H22ClFN2O2 B13554514 [2-(4-Fluorophenyl)ethyl]({[2-(oxan-4-yl)-1,3-oxazol-5-yl]methyl})amine hydrochloride

[2-(4-Fluorophenyl)ethyl]({[2-(oxan-4-yl)-1,3-oxazol-5-yl]methyl})amine hydrochloride

Cat. No.: B13554514
M. Wt: 340.8 g/mol
InChI Key: CCPNQJMTJINEFW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxan-4-yl group, and an oxazol-5-yl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with an appropriate alkylating agent under controlled conditions.

    Synthesis of the Oxan-4-yl Intermediate: This intermediate is prepared through a series of reactions, including cyclization and functional group transformations.

    Coupling Reaction: The final step involves coupling the fluorophenyl and oxan-4-yl intermediates with an oxazol-5-yl derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicine, 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism may vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride
  • 2-(4-Bromophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride

Uniqueness

Compared to similar compounds, 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22ClFN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[[2-(oxan-4-yl)-1,3-oxazol-5-yl]methyl]ethanamine;hydrochloride

InChI

InChI=1S/C17H21FN2O2.ClH/c18-15-3-1-13(2-4-15)5-8-19-11-16-12-20-17(22-16)14-6-9-21-10-7-14;/h1-4,12,14,19H,5-11H2;1H

InChI Key

CCPNQJMTJINEFW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=C(O2)CNCCC3=CC=C(C=C3)F.Cl

Origin of Product

United States

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